molecular formula C7H12O B11723321 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Cat. No.: B11723321
M. Wt: 112.17 g/mol
InChI Key: FOFWWMQHIRRUNX-UHFFFAOYSA-N
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Description

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a spiro structure, which consists of two cyclopropane rings connected at a single carbon atom, forming a unique three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol typically involves the reaction of spiro[2.2]pentane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol is unique due to its specific spiro structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-spiro[2.2]pentan-2-ylethanol

InChI

InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3

InChI Key

FOFWWMQHIRRUNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC12CC2)O

Origin of Product

United States

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